1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile
Description
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is a cyclopentane-carbonitrile derivative featuring a hydroxyl group at the meta-position of the aromatic ring. These compounds are typically synthesized via alkylation or cyclization reactions, often involving palladium catalysis or base-mediated coupling . Applications range from pharmaceutical intermediates to materials science, with substituents on the aromatic ring significantly influencing biological activity and physicochemical behavior.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
NXHXFOOFIIBPKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group is introduced at the meta position of the phenyl ring through electrophilic aromatic substitution reactions.
Nitrile Group Addition: The nitrile group is added to the cyclopentane ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group on the phenyl ring is susceptible to oxidation. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could convert the phenolic -OH group to a quinone structure. For example:
This reaction is thermodynamically favorable under acidic conditions due to stabilization of the intermediate carbocation .
Reduction Reactions
The nitrile (-CN) group can undergo reduction to form primary amines. Lithium aluminum hydride (LiAlH₄) is a typical reagent for this transformation:
Selectivity for nitrile reduction over the hydroxyl group is achievable via controlled stoichiometry .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring facilitates electrophilic substitution. Common reactions include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 1-(3-Hydroxy-4-nitrophenyl)cyclopentane-1-carbonitrile |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 1-(3-Hydroxy-4-halophenyl)cyclopentane-1-carbonitrile |
| Sulfonation | H₂SO₄, SO₃ | 1-(3-Hydroxy-4-sulfophenyl)cyclopentane-1-carbonitrile |
Meta-directing effects of the hydroxyl group dominate, but steric hindrance from the cyclopentane ring may influence regioselectivity .
Ring-Opening Reactions
The cyclopentane ring’s strain (≈25 kcal/mol) enables ring-opening under specific conditions:
-
Acidic Hydrolysis :
-
Radical Initiation :
Photochemical or thermal cleavage could yield diradical intermediates, leading to cross-linked products .
Nitrile Functionalization
The nitrile group participates in diverse transformations:
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | Cyclopentane-1-carboxamide or carboxylic acid |
| Grignard Addition | RMgX | Ketimine intermediates |
| Transition Metal Catalysis | Pd/C, H₂ | Primary amine derivatives |
Scientific Research Applications
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural analogs of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile, highlighting substituent variations and their impacts:
Key Observations :
- Electron-Donating Groups (e.g., -OCH₃, -OH) : Increase solubility in polar solvents and stabilize the nitrile group via resonance .
- Electron-Withdrawing Groups (e.g., -F, -CN) : Enhance electrophilicity, making the nitrile more reactive in nucleophilic additions .
- Amino Groups (-NH₂): Enable further functionalization (e.g., amide formation) for pharmaceutical applications .
Physicochemical Properties
- IR Spectroscopy : Nitrile stretches (~2230 cm⁻¹) are consistent across analogs . Hydroxyl groups show broad peaks at ~3200–3600 cm⁻¹ .
- NMR Data: For 1-(3-amino-4-hydroxyphenyl)cyclopentane-1-carbonitrile (29c), ^1H NMR signals at δ 1.65–1.89 (cyclopentane CH₂) and δ 6.96–7.24 (aromatic protons) indicate substituent effects on chemical shifts .
- Mass Spectrometry : HRMS of 1-(3,4-dimethylphenyl)cyclopentane-1-carbonitrile (11d) confirmed [M]+ at m/z 243.1252 (calc. 243.1259) .
Biological Activity
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular structure of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile includes a cyclopentane ring, a hydroxyphenyl group, and a carbonitrile functional group. Its molecular formula is , with a molecular weight of approximately 201.24 g/mol. The presence of the hydroxy group is crucial for its interaction with biological targets.
The biological activity of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyphenyl moiety can form hydrogen bonds with active sites on enzymes, influencing their activity and potentially modulating biochemical pathways related to inflammation and pain management. Additionally, the carbonitrile group may participate in nucleophilic reactions, enhancing the compound's reactivity towards biological targets.
Biological Activity Overview
Research indicates that 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Analgesic Properties : The compound has shown potential in pain relief models, possibly through its action on pain receptors or modulation of pain pathways.
- CNS Activity : Due to its structural characteristics, it may penetrate the blood-brain barrier and exhibit neuroprotective effects .
Table 1: Biological Activities of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production | |
| Analgesic | Reduces pain perception in animal models | |
| CNS activity | Potential neuroprotective effects |
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile resulted in a significant reduction in inflammatory markers. The compound was administered at varying doses, with results indicating a dose-dependent effect on cytokine levels.
Case Study 2: Analgesic Effects
In a controlled experiment involving nociceptive assays, subjects treated with 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile exhibited lower pain responses compared to control groups. This suggests its potential as an analgesic agent.
Research Findings
Recent investigations have focused on optimizing the pharmacological properties of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile. Studies employing molecular docking techniques have revealed its binding affinities to specific receptors involved in pain and inflammation pathways. Furthermore, modifications to its structure have been explored to enhance efficacy and reduce side effects .
Q & A
Q. What synthetic routes are commonly employed for preparing 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Synthetic routes for structurally analogous aryl-cyclopentane carbonitriles (e.g., fluorophenyl derivatives) often involve Friedel-Crafts alkylation, cyclization of pre-functionalized precursors, or nitrile group introduction via nucleophilic substitution . Optimization may include adjusting reaction temperature (e.g., 60–100°C for cyclization), catalyst selection (e.g., Lewis acids like AlCl₃), and solvent polarity to enhance yield. Monitoring progress via TLC or HPLC (as in acetonitrile-based analytical methods ) ensures intermediate stability.
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the cyclopentane backbone and hydroxyphenyl substitution pattern.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., using acetonitrile/water gradients ) to assess purity (>95%).
- FT-IR : Verify nitrile (C≡N) stretch (~2200 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
- Storage : Inert atmosphere (argon/nitrogen) and desiccated at -20°C to prevent hydrolysis .
- Ignition Prevention : Avoid sparks/open flames due to potential flammability (similar to nitrile-containing compounds ).
Advanced Research Questions
Q. How can researchers investigate the hydrolytic stability of the carbonitrile group under varying pH conditions?
- Methodological Answer :
- Controlled Hydrolysis Assays : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC or quantify released cyanide ions using ion-selective electrodes.
- Kinetic Analysis : Fit data to pseudo-first-order models to determine rate constants. For unstable conditions (e.g., pH >10), stabilize with cryogenic storage .
Q. What computational approaches predict biological activity or binding affinity of derivatives?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., PD-L1, as in related studies ).
- QSAR Modeling : Corrogate substituent effects (e.g., hydroxyl position) with bioactivity data. Validate predictions via in vitro assays (e.g., competitive binding studies).
Q. How can contradictory solubility data in different solvents be resolved?
- Methodological Answer :
- Systematic Solubility Screening : Test in solvents (DMSO, ethanol, acetonitrile) at controlled temperatures (25°C, 37°C). Use gravimetric or UV-Vis quantification .
- Statistical Analysis : Apply ANOVA (as in pharmacological studies ) to identify outliers and confirm reproducibility.
Q. What strategies elucidate metabolic pathways in in vitro models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes. Extract metabolites via solid-phase extraction (SPE) and identify via LC-MS/MS .
- Isotopic Labeling : Use ¹⁴C-labeled nitrile groups to track metabolic fate. Compare with fluorophenyl analogs to assess substituent effects.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproducibility Checks : Synthesize batches independently and compare DSC melting points.
- Cross-Validation : Use NIST reference data for analogous compounds to calibrate instruments (e.g., NMR chemical shifts).
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
